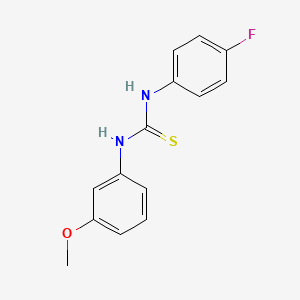

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSABYPLKMNQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326173 | |

| Record name | 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1994-41-8 | |

| Record name | 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis

General Synthetic Routes for N,N'-Disubstituted Thioureas

The construction of the thiourea (B124793) backbone (R-NH-C(S)-NH-R') typically involves the formation of a carbon-nitrogen bond through the reaction of an isothiocyanate with an amine. Variations of this fundamental reaction, including the in situ formation of the isothiocyanate intermediate, constitute the most common and versatile synthetic strategies.

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. The reaction involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

For the synthesis of the target compound, this would involve one of two possible pathways:

Pathway A: Reaction of 4-fluoroaniline (B128567) with 3-methoxyphenyl (B12655295) isothiocyanate.

Pathway B: Reaction of 3-methoxyaniline with 4-fluorophenyl isothiocyanate.

The choice between these pathways typically depends on the commercial availability and cost of the respective isothiocyanate and aniline (B41778) starting materials. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and the corresponding thiourea product can often be isolated in good yield. researchgate.net

This two-step, one-pot procedure first involves the formation of an aroyl isothiocyanate intermediate. The aroyl chloride reacts with the thiocyanate (B1210189) salt, typically in a solvent like dry acetone (B3395972) or acetonitrile (B52724), to produce the aroyl isothiocyanate. niscpr.res.inmdpi.comnih.gov This intermediate is highly reactive due to the presence of the electron-withdrawing acyl group. mdpi.com Without isolation, the appropriate amine is then added to the reaction mixture. The amine attacks the isothiocyanate carbon, leading to the formation of the N-aroyl-N'-aryl thiourea. Subsequent hydrolysis under basic conditions can then cleave the aroyl group to yield the desired N,N'-disubstituted thiourea. However, for many applications, the N-aroyl thiourea is the final target.

Targeted Synthetic Strategies for 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea and Analogues

A targeted strategy for synthesizing this compound would logically follow the general principles outlined above. While a specific documented synthesis for this exact molecule is not readily found in the cited literature, the synthesis of structurally similar analogues provides a clear and reliable blueprint.

For instance, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was successfully achieved by the in situ generation method. mdpi.com In this procedure, 3,4,5-trimethoxybenzoyl chloride was reacted with ammonium (B1175870) thiocyanate in refluxing acetonitrile to form the corresponding 3,4,5-trimethoxybenzoyl isothiocyanate. After a short period, 3-fluoroaniline (B1664137) was added to the mixture, which was then refluxed for several hours to yield the final product. mdpi.com

Applying this strategy to the target compound, one would react a suitable benzoyl chloride with ammonium thiocyanate to generate a benzoyl isothiocyanate. This would then be reacted with either 4-fluoroaniline or 3-methoxyaniline. For example:

Step 1: Benzoyl chloride is added to a suspension of ammonium thiocyanate in a dry solvent like acetonitrile and refluxed to form benzoyl isothiocyanate in situ.

Step 2: A solution of 4-fluoroaniline (or 3-methoxyaniline) is added to the reaction mixture.

Step 3: The resulting mixture is refluxed for a period to allow for the formation of 1-benzoyl-3-(4-fluorophenyl)thiourea.

Step 4: The benzoyl group is then removed via basic hydrolysis to yield 1-(4-fluorophenyl)-3-(aryl)thiourea.

Alternatively, and more directly, the reaction between commercially available 4-fluorophenyl isothiocyanate and 3-methoxyaniline in a solvent like ethanol would provide the target compound, this compound, in a single, efficient step. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of thiourea synthesis can be significantly influenced by various reaction parameters. Optimization studies focus on variables such as solvent, temperature, reaction time, and the use of catalysts to maximize product formation and minimize side reactions.

For the reaction of dithiocarbamates with amines under solvent-free conditions, temperature was found to be a critical parameter. A study on the synthesis of unsymmetrical thioureas found that conducting the reaction at 70 °C provided the optimal balance of reaction rate and yield. rsc.org Lowering the temperature to 40 °C resulted in a longer reaction time and a reduced yield. rsc.org Similarly, in the synthesis of thioureas starting from aliphatic amines, increasing the temperature from 60 °C to 80 °C improved the yield, while further increases did not offer significant advantages. researchgate.net

The choice of solvent can also be crucial. While solvents like acetone and acetonitrile are common for the in situ generation of isothiocyanates mdpi.comnih.gov, greener alternatives are gaining prominence. The use of a water:acetonitrile mixture has been shown to be effective in certain thiourea syntheses. researchgate.net

Phase-transfer catalysts (PTCs), such as tetra-n-butylammonium bromide (TBAB) or polyethylene (B3416737) glycol (PEG-400), have been employed to enhance reaction rates and yields, particularly in heterogeneous reaction systems. niscpr.res.innih.gov For example, using PEG-400 as a catalyst in the reaction of aroyl chlorides with ammonium thiocyanate can lead to quantitative yields of the intermediate aroyl isothiocyanate. niscpr.res.in

Below is a table summarizing key parameters that are often optimized in the synthesis of N,N'-disubstituted thioureas.

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 60-80 °C | Optimizing temperature can balance reaction rate and yield, avoiding decomposition at higher temperatures. | researchgate.net |

| Solvent | Acetonitrile, Acetone, Water, Solvent-free | Choice of solvent affects solubility and reaction rate. Solvent-free conditions can offer green benefits. | mdpi.comnih.govresearchgate.net |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB, PEG-400) | Increases reaction speed and yield, especially in heterogeneous mixtures. | niscpr.res.innih.gov |

| Reactant Stoichiometry | Slight excess of one reactant | Can drive the reaction to completion, but may complicate purification. | researchgate.net |

| Reaction Time | 0.5 - 12 hours | Sufficient time is needed for completion, but prolonged times can lead to side products. | nih.govresearchgate.net |

Modern Synthetic Approaches (e.g., Green Chemistry Principles, Catalysis)

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of thioureas has benefited from this trend, with several "green" approaches being developed.

Green Chemistry Principles:

Solvent-Free Reactions: A significant advancement is the use of solvent-free, or "neat," reaction conditions. Unsymmetrical thioureas have been synthesized efficiently by reacting dithiocarbamates with amines at elevated temperatures without any solvent, which simplifies work-up and reduces waste. researchgate.net Another approach involves grinding reactants together under microwave irradiation on the surface of alumina, providing symmetrical N,N'-disubstituted thioureas in a simple, solvent-free manner. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Simple condensation reactions between amines and carbon disulfide have been successfully carried out in refluxing water to produce di- and trisubstituted thioureas. nih.gov Similarly, a one-pot process for generating isothiocyanates from amines using carbon disulfide and 2,4,6-trichloro-1,3,5-triazine (TCT) has been developed under aqueous conditions. nih.gov

Alternative Solvents: Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been used as both the catalyst and reaction medium for the synthesis of monosubstituted thioureas from amines and thiourea itself. rsc.org

Catalysis: The use of catalysts can improve reaction efficiency, reduce the need for harsh conditions, and enhance selectivity.

Organocatalysis: Isothioureas themselves have been employed as versatile Lewis base catalysts in a variety of enantioselective processes, showcasing the role of the thiourea moiety in catalysis. nih.gov

Metal-Free Catalysis: Many modern methods aim to avoid heavy or toxic metal catalysts. Catalyst-free methods for producing unsymmetrical thioureas have been developed, relying on the intrinsic reactivity of the starting materials under optimized, often solvent-free, conditions. researchgate.net

Based on a thorough review of available scientific literature, detailed experimental data for the specific compound This compound is not publicly available.

Extensive searches for spectroscopic (NMR, IR, Raman, Mass Spectrometry) and single-crystal X-ray diffraction (SCXRD) data corresponding directly to this molecule did not yield specific results. The required information for a complete structural elucidation and characterization as per the requested outline is therefore not present in the referenced scientific databases.

While research exists for structurally similar thiourea derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities. Fulfilling the request would necessitate access to specific research data for this exact compound, which could not be located.

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction (SCXRD) Studies

Investigation of Crystal Packing Features (e.g., Hirshfeld Surface Analysis)

Detailed research findings and data tables for 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea are not available in the public domain.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, making it an invaluable tool for studying the intricacies of aryl-thiourea derivatives.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a full geometry optimization is performed to find the minimum energy conformation of the molecule. ajchem-a.com

This analysis reveals key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea, the central thiourea (B124793) moiety (-NH-C(S)-NH-) is not perfectly planar. The two phenyl rings are twisted with respect to this central unit and to each other. For instance, in the related compound 1-(4-Fluorophenyl)thiourea, the aromatic ring is twisted relative to the thiourea unit with a torsion angle of 44.6°. nih.gov This twisting is a result of steric hindrance and the optimization of electronic interactions. The electronic structure analysis provides information on the distribution of electron density across the molecule, highlighting the electronegative character of the sulfur, oxygen, nitrogen, and fluorine atoms.

Illustrative Optimized Geometrical Parameters This data is representative of typical values for aryl-thiourea derivatives and not specific to the title compound.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=S | 1.681 | N-C-N | 117.5 |

| C-N (avg) | 1.375 | C-N-C (phenyl) | 125.8 |

| N-H (avg) | 1.015 | N-C=S | 121.3 |

| C-F | 1.363 | H-N-C | 118.9 |

| C-O (methoxy) | 1.370 | C-O-C (methoxy) | 117.2 |

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated (theoretical) spectrum with an experimental one allows for the precise assignment of vibrational bands to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.net

For thiourea derivatives, characteristic vibrational modes include N-H stretching in the 3300-3500 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and the C=S (thiocarbonyl) stretching vibration, which is often coupled with other modes and typically appears in the 1200-1400 cm⁻¹ range. mdpi.com The C-F and C-O stretching modes also provide signature peaks in the fingerprint region of the spectrum.

Illustrative Vibrational Frequencies This data is representative of typical values for aryl-thiourea derivatives and not specific to the title compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | N-H stretching |

| ν(C-H)arom | 3080 | 3075 | Aromatic C-H stretching |

| ν(C=S) + ν(C-N) | 1350 | 1345 | Thiocarbonyl and C-N stretching mix |

| ν(C-F) | 1230 | 1225 | C-F stretching |

| ν(C-O) | 1160 | 1155 | Asymmetric C-O-C stretching |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, charge transfer, and the stability they impart to the molecule. researchgate.net

In a molecule like this compound, NBO analysis can reveal significant hyperconjugative interactions. These occur when electron density from a filled (donor) orbital, such as a lone pair on the nitrogen or sulfur atoms, delocalizes into a nearby empty (acceptor) anti-bonding orbital, like a π(C=S) or σ(C-N) orbital. These interactions stabilize the molecule and are indicative of intramolecular charge transfer (ICT). The stabilization energy (E²) associated with each interaction quantifies its importance.

Illustrative NBO Analysis Results This data represents typical stabilizing interactions in aryl-thioureas.

| Donor NBO | Acceptor NBO | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C=S) | 45.5 |

| LP(1) N2 | π(C=S) | 38.2 |

| LP(2) S | σ(N1-C) | 5.8 |

| π(C1-C6)arom | π(C2-C3)arom | 20.1 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For many thiourea derivatives, the HOMO is often localized on the sulfur atom and the phenyl ring attached to the C=S group, while the LUMO is distributed across the thiourea backbone and the other aromatic ring.

Illustrative FMO Properties This data is representative of typical values for aryl-thiourea derivatives.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectory of atoms over time based on classical mechanics, providing insights into the conformational flexibility and stability of the molecule in different environments. jppres.comresearchgate.net

Conformational Dynamics and Stability in Various Environments

For a flexible molecule like this compound, rotation around the various single bonds (C-N, C-C, C-O) gives rise to multiple conformers. MD simulations, often performed in a solvent like water or DMSO to mimic experimental conditions, can explore the conformational landscape of the molecule.

These simulations can identify the most stable and frequently adopted conformations, the pathways for transitioning between them, and the influence of the solvent on conformational preference. Key aspects to investigate include the relative orientation of the N-H bonds (cis or trans to the sulfur atom) and the dihedral angles of the phenyl rings. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the electronic structure and properties of a solute molecule. For this compound, theoretical calculations are used to predict how its molecular properties, such as dipole moment and stabilization energy, change in solvents of varying polarity. This is often accomplished using computational models like the Polarizable Continuum Model (PCM).

Studies on similar organic molecules have shown that an increase in the polarity of the solvent generally leads to an increase in the dipole moment of the molecule due to enhanced solute-solvent interactions. For instance, the dipole moment of this compound would be expected to be higher in a polar solvent like methanol (B129727) compared to a nonpolar solvent like n-hexane. This is because the polar solvent molecules stabilize the charge separation within the thiourea derivative. The kinetic analysis of related fluorophenyl compounds has demonstrated that reaction rates can be faster in more polar solvents, indicating a significant solvent effect on the molecular stability and reactivity. nih.gov

Table 1: Exemplary Solvent Effects on Calculated Molecular Properties

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 4.85 |

| n-Hexane | 1.88 | 5.92 |

| Dichloromethane | 8.93 | 7.15 |

| Methanol | 32.7 | 7.88 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend for this compound based on computational studies of similar molecules.

Reactivity and Site Selectivity Predictions

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. ajchem-a.comajchem-a.com The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the methoxy (B1213986) group (-OCH₃). These sites represent the most likely points for electrophilic attack. Conversely, the most positive potential (blue) would be concentrated on the hydrogen atoms of the N-H groups in the thiourea linkage. These protons are the most acidic and represent the sites for nucleophilic attack. The aromatic rings would exhibit intermediate potential, with the fluorine atom influencing the charge distribution on the fluorophenyl ring.

Fukui Functions and Average Local Ionization Energy (ALIE) for Electrophilic/Nucleophilic Sites

To provide a more quantitative prediction of reactivity, Fukui functions are calculated. These functions help in identifying the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The analysis of condensed Fukui functions reveals which atoms are more sensitive to an electrophilic attack (f+) and which are most susceptible to a nucleophilic attack (f-). researchgate.netresearchgate.net

In the case of this compound, the sulfur atom of the thiourea group and the oxygen of the methoxy group are predicted to be primary sites for electrophilic attack. The nitrogen atoms of the thiourea bridge would also show susceptibility. The carbon atom of the thiocarbonyl group (C=S) and various carbon atoms on the aromatic rings are expected to be the most probable sites for nucleophilic attack.

Average Local Ionization Energy (ALIE) provides another method to predict reactive sites, particularly for electrophilic reactions. Lower ALIE values on a molecular surface indicate regions that are more reactive toward strong electrophiles. For this molecule, the lowest ALIE values would likely be found near the sulfur and oxygen atoms, reinforcing the predictions made by MEP and Fukui function analyses.

Table 2: Predicted Reactive Sites from Fukui Function Analysis

| Atom | Predicted Susceptibility to Electrophilic Attack (f+) | Predicted Susceptibility to Nucleophilic Attack (f-) |

|---|---|---|

| S (Thiourea) | High | Low |

| O (Methoxy) | High | Low |

| N (Amide) | Moderate | Low |

| C (Thiocarbonyl) | Low | High |

| C (Aromatic Rings) | Low | Moderate-High |

Note: This table presents qualitative predictions for this compound based on the known reactivity of its functional groups and computational studies of related compounds.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and telecommunications. researchgate.net Key NLO parameters include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using Density Functional Theory (DFT) methods.

Molecules with significant NLO properties often possess a donor-pi-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the fluorophenyl group and the thiourea moiety can act as electron-accepting components. This electronic asymmetry suggests that the molecule could exhibit NLO activity.

Computational studies on similar fluorophenyl derivatives and other organic compounds have shown that the magnitude of the first-order hyperpolarizability (β) is a key indicator of NLO response. researchgate.netresearchgate.net A high β value indicates a strong NLO response. Theoretical calculations for this compound would involve optimizing its geometry and then computing the NLO parameters. The results would likely show a non-zero β value, suggesting potential for second-harmonic generation.

Note: The values in this table are illustrative estimates for this compound, based on theoretical studies of molecules with similar structural features. researchgate.netscilit.com

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Biological Activity Spectrum

Anticancer Activity against Established Cell Lines (e.g., MCF-7, HepG2, HeLa, PC3, MV4-11)

The N,N'-diarylthiourea scaffold is a prominent feature in many compounds investigated for their anticancer properties. Research has shown that substitutions on the phenyl rings play a crucial role in modulating cytotoxic activity. For instance, the introduction of electron-withdrawing groups, such as the fluorine atom present in 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea, is often associated with enhanced biological activity. biointerfaceresearch.com

Table 1: Cytotoxic Activity of Selected N,N'-Diarylthiourea Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source(s) |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (primary colon cancer) | 9.0 | biointerfaceresearch.com |

| 4-(Trifluoromethyl)phenylthiourea derivative | PC3 (prostate cancer) | 6.9 ± 1.64 | nih.gov |

This table presents data for structurally related compounds to indicate the potential activity of the thiourea (B124793) class, not for this compound itself.

A critical aspect of cancer chemotherapy is the selective toxicity of a compound toward cancer cells over healthy, non-malignant cells. Several studies on substituted thiourea derivatives have reported favorable selectivity. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against various cancer cell lines while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov One of the most active compounds, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, had an IC50 of 24.7 µM against HaCaT cells, which was significantly higher than its IC50 values against several cancer cell lines, indicating a degree of cancer cell selectivity. biointerfaceresearch.com Similarly, extracts containing other classes of potential anticancer compounds have demonstrated promising toxicological profiles against normal cell lines like MRC-5. researchgate.net This suggests that the thiourea scaffold can be modified to achieve a desirable therapeutic window.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular, Antiviral, Anti-biofilm)

Thiourea derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. mdpi.com Fluorinated thioureas, in particular, have been noted for their antimicrobial activities. nih.gov

Antibacterial and Antifungal Activity: The thiourea moiety is a key pharmacophore in compounds exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. fip.orgmdpi.com Studies on various derivatives have shown that their efficacy is influenced by the nature of the substituents on the aryl rings. researchgate.net For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated notable inhibitory effects against nosocomial fungal infections caused by Candida auris. mdpi.com

Antitubercular Activity: The thiourea scaffold is of significant interest in the development of new drugs against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. mdpi.commdpi.comnih.gov The presence of a fluorine atom, as in this compound, is often considered a favorable substitution for improving anti-Mtb activity. nih.gov While no direct data exists for this specific compound, related structures have shown potent efficacy.

Antiviral Activity: Certain thiourea derivatives have been evaluated for their potential to inhibit viral replication. For instance, one study synthesized a series of novel thioureas and tested them against HIV-1 and HIV-2. While they showed no significant anticancer activity, some derivatives were able to block HIV replication. nih.gov

Anti-biofilm Activity: Bacterial biofilms present a significant challenge in treating chronic infections due to their resistance to conventional antibiotics. Some thiourea derivatives have been shown to effectively inhibit the formation of biofilms and disrupt pre-formed ones, highlighting another avenue for their therapeutic application. nih.gov

Table 2: Spectrum of Antimicrobial Activity for Thiourea Derivatives

| Activity Type | Target Organism/System | Compound Class/Example | Key Findings | Source(s) |

|---|---|---|---|---|

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Thiourea Derivative TD4 | Potent activity with MIC at 2–16 µg/mL; disrupts cell wall integrity. | mdpi.com |

| Antifungal | Candida auris | Thiourea derivatives of 2-thiophenecarboxylic acid | Notable inhibitory effect on biofilm growth and microbial adherence. | mdpi.com |

| Antitubercular | Mycobacterium tuberculosis H37Rv & MDR strains | Halogenated copper (II) complexes of thiourea | Phenyl ring substitutions significantly impact antimycobacterial capabilities. | mdpi.com |

This table illustrates the broad antimicrobial potential of the thiourea chemical class.

Antiprotozoal Activities (e.g., Against Leishmania amazonensis, Plasmodium falciparum, Trypanosoma cruzi)

Protozoal diseases like leishmaniasis, malaria, and Chagas disease affect millions worldwide, and there is a pressing need for new therapeutic agents. nih.gov Thiourea-based compounds have been identified as having potential activity against these parasitic infections. nih.gov Research into thiourea derivatives of (±)-aminoglutethimide, for example, showed that some compounds were potent against Leishmania major and Leishmania tropica promastigotes, with one N-benzoyl analogue exhibiting an IC50 of 12.7 μM against L. major. nih.gov Although direct testing of this compound has not been reported, the general antiprotozoal activity of the thiourea class makes it a compound of interest for future screening.

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory Properties: Chronic inflammation is an underlying factor in many diseases. ijpsonline.com Thiourea derivatives have been investigated for their anti-inflammatory effects. medchemexpress.com These compounds can potentially modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines. nih.govmq.edu.au

Antioxidant Properties: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in cellular damage and various pathologies. nih.gov Thiourea and its derivatives are known to possess antioxidant capabilities, acting as scavengers of free radicals. mdpi.comijpsonline.com Studies on various derivatives have demonstrated strong antioxidant activity in assays such as DPPH and ABTS radical scavenging. mdpi.commdpi.com The presence of electron-rich phenyl rings and heteroatoms in this compound suggests it may also possess the ability to donate electrons and neutralize free radicals.

Preclinical Studies in Relevant Animal Models (Strictly Non-Human Clinical Data)

There is no specific information available in the reviewed literature regarding preclinical in vivo studies of this compound in animal models. However, studies on other thiourea derivatives have demonstrated in vivo efficacy, providing a rationale for future investigations. For example, a thiourea derivative known as TD4 was shown to reduce the lesion size and bacterial load in a mouse model of MRSA-induced skin infection. mdpi.com In another study, the anti-inflammatory activity of naproxen-thiourea derivatives was confirmed in a carrageenan-induced rat paw edema model. mdpi.com These findings underscore the potential of thiourea compounds to translate their in vitro activities into in vivo therapeutic effects.

Efficacy Evaluation in In Vivo Disease Models (e.g., Xenograft Models for Anticancer Potential)

Currently, there is a notable absence of published scientific literature detailing the in vivo efficacy of this compound in established disease models, including xenograft models for assessing anticancer potential. While thiourea derivatives as a class have been investigated for various therapeutic properties, specific data regarding the in vivo performance of this particular compound remains unavailable.

Molecular Mechanism of Action Studies

Comprehensive studies elucidating the precise molecular mechanisms of action for this compound are not yet available in peer-reviewed literature. However, research on structurally related thiourea derivatives provides a framework for potential biological activities and targets.

Identification and Validation of Biological Targets (e.g., Enzyme Inhibition: Sirtuin-1, FLT3, VEGFR2, DNA Gyrase, Carbonic Anhydrase)

Direct experimental evidence validating the inhibition of specific enzymes such as Sirtuin-1 (SIRT1), FLT3, VEGFR2, DNA Gyrase, or Carbonic Anhydrase by this compound has not been reported.

However, the broader family of thiourea derivatives has shown significant activity against various enzymatic targets. For instance, certain N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives have been identified through in silico models as potential inhibitors of the Sirtuin-1 (SIRT1) enzyme, which plays a role in cell cycle regulation unair.ac.id. The inhibition of SIRT1 can lead to the overexpression of the p53 tumor suppressor gene unair.ac.id. Furthermore, other substituted thiourea derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key component in angiogenesis biointerfaceresearch.comnih.gov. Studies on different thiourea compounds have also demonstrated inhibitory activity against bacterial DNA gyrase nih.gov.

General fluorophenyl thiourea derivatives have been shown to inhibit enzymes associated with diabetes, such as α-amylase and α-glycosidase, with a 4-fluorophenyl derivative showing high efficacy researcher.lifebohrium.com.

Table 1: Investigated Enzymatic Targets of Structurally Related Thiourea Derivatives

| Target Enzyme | Compound Class Investigated | Finding | Reference |

|---|---|---|---|

| Sirtuin-1 (SIRT1) | N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives | Predicted to inhibit SIRT1 based on in silico docking. | unair.ac.id |

| VEGFR2 | Halogenated phenyl-containing thioureas | Implicated as a mechanism of action for anticancer activity. | nih.gov |

| DNA Gyrase | 3-(trifluoromethyl)phenyl thiourea complexes | Showed inhibition of Staphylococcus aureus DNA gyrase. | nih.gov |

| α-Amylase | Fluorophenyl thiourea derivatives | A 4-fluorophenyl derivative showed an IC50 of 53.307 nM. | researcher.lifebohrium.com |

Protein Binding and Interaction Profile Analysis

Specific experimental data from techniques such as circular dichroism, isothermal titration calorimetry, or surface plasmon resonance detailing the protein binding and interaction profile of this compound is not available. The bioactivity of thiourea derivatives is generally linked to the hydrogen-bond donor capabilities of the nitrogen atoms and the complementary binding role of the sulfur atom, which facilitate interactions with various enzymes and receptors biointerfaceresearch.com.

Elucidation of Effects on Cellular Signaling Pathways

There are no dedicated studies on the effects of this compound on specific cellular signaling pathways. Research on the broader class of thiourea compounds suggests potential modulation of cancer cell signaling pathways as part of their anticancer mechanism mdpi.com. For example, inhibition of targets like VEGFR2 by certain thioureas would directly impact downstream signaling cascades crucial for angiogenesis biointerfaceresearch.com.

Molecular Docking and Ligand-Target Binding Affinity Assessments

While molecular docking studies have been performed on various thiourea derivatives to predict their binding affinities to biological targets, specific assessments for this compound are not documented in the available literature.

In silico studies on analogous compounds have provided insights into potential interactions. For example, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea was docked into the SirT1 receptor (PDB ID: 4I5I), showing a lower re-rank score than the reference compound hydroxyurea, suggesting potentially higher biological activity thaiscience.info. These docking studies predicted hydrogen bond interactions between the thiourea derivative and amino acid residues such as SER442A, SER443A, and LEU443A in the receptor cavity thaiscience.info. Similarly, other N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives have been docked against the SIRT1 enzyme to predict their binding modes and activity unair.ac.id. Docking studies have also been employed to investigate the interaction of other thiourea derivatives with targets like DNA gyrase nih.gov and the B-RAF protein kinase ksu.edu.tr.

Table 2: Summary of Molecular Docking Studies on Related Thiourea Compounds

| Compound Studied | Target Protein (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | SirT1 (4I5I) | Predicted higher activity than hydroxyurea; hydrogen bonding with SER442A, SER443A, LEU443A. | thaiscience.info |

| N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives | SIRT1 (4I5I) | Used to predict anticancer activity through enzyme inhibition. | unair.ac.id |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B (1KZN) | Used to predict antibacterial activity. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Substituent Positions and Electronic Properties (Fluorine, Methoxy (B1213986) Group) on Bioactivity

The biological activity of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea is significantly modulated by the electronic properties and positions of its substituents—the fluorine atom and the methoxy group.

The methoxy group at the meta-position of the other phenyl ring also plays a crucial role. The methoxy group is an electron-donating group that can influence the molecule's lipophilicity and its ability to form hydrogen bonds. The position of this group is critical; for instance, in a series of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas, the methoxy group was found to be important for their inhibitory activity on human 17β-HSD1, a cancer-related enzyme. nih.gov In other studies on thiourea (B124793) derivatives, the presence and position of a methoxy group have been shown to enhance antiproliferative activity. nih.gov The meta-position of the methoxy group in this compound would create a specific electronic and steric profile that dictates its binding mode to a biological target.

The interplay between the electron-withdrawing nature of the 4-fluoro substituent and the electron-donating nature of the 3-methoxy substituent creates a unique electronic distribution across the molecule, which is a key aspect of its SAR.

Below is a table summarizing the general influence of these substituents on the bioactivity of related thiourea derivatives.

| Substituent | Position | Electronic Property | General Influence on Bioactivity |

| Fluorine | para (4-position) | Electron-withdrawing | Enhances metabolic stability, improves binding affinity, modulates electronic environment. |

| Methoxy | meta (3-position) | Electron-donating | Influences lipophilicity, can participate in hydrogen bonding, enhances antiproliferative activity in some analogs. |

Role of the Thiourea Scaffold in Pharmacophore Design

The thiourea scaffold (-NH-C(S)-NH-) is a privileged structure in medicinal chemistry due to its versatile biological activities. farmaciajournal.com This scaffold is a key component of the pharmacophore of this compound, contributing significantly to its biological effects. Thiourea derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. farmaciajournal.commdpi.com

The key features of the thiourea scaffold in pharmacophore design include:

Hydrogen Bonding Capability: The two N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets such as enzymes and receptors. nih.gov

Rotational Flexibility: The single bonds within the thiourea linker allow for conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to its target.

The thiourea core acts as a versatile linker connecting the two substituted phenyl rings, holding them in a specific spatial orientation that is critical for biological activity. The ability of the thiourea group to form strong interactions with biological targets is a cornerstone of its role as a pharmacophore. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com For thiourea derivatives, QSAR studies are valuable tools for predicting the bioactivity of novel analogs and for guiding the rational design of more potent compounds. nih.gov

In a typical QSAR study for compounds like this compound, various physicochemical and structural descriptors would be calculated for a series of related molecules. These descriptors can include:

Electronic Descriptors: Such as Hammett constants, dipole moment, and atomic charges, which quantify the electronic effects of substituents.

Steric Descriptors: Like molecular weight, molar refractivity, and van der Waals volume, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A QSAR model is then developed by correlating these descriptors with the observed biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR). nih.gov For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = a(logP) + b(σ) + c(Es) + d

Where logP represents hydrophobicity, σ is the Hammett constant (an electronic parameter), Es is a steric parameter, and a, b, c, and d are constants derived from the regression analysis.

QSAR studies on anticancer thiourea derivatives have highlighted that properties such as mass, polarizability, electronegativity, and the presence of specific bonds like C-N and F-F are key predictors of activity. nih.govnih.gov Such models can be used to predict the anticancer activity of new thiourea derivatives before their synthesis, thereby saving time and resources in the drug discovery process.

The table below illustrates the types of descriptors commonly used in QSAR modeling of thiourea derivatives.

| Descriptor Type | Examples | Information Provided |

| Electronic | Hammett constant (σ), Dipole moment | Distribution of electrons, influence on binding interactions. |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule, steric hindrance. |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity, ability to cross cell membranes. |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching. |

By leveraging QSAR, researchers can systematically modify the structure of this compound to optimize its biological activity, for example, by introducing different substituents on the phenyl rings to enhance its therapeutic potential.

Potential Applications Beyond Direct Therapeutic Agents

Applications in Agrochemical Development (e.g., Insecticides, Fungicides, Herbicides, Plant Growth Regulators)

The thiourea (B124793) scaffold is a well-established pharmacophore in the agrochemical industry. Various derivatives have been commercialized and extensively studied for their biological activities against a range of agricultural pests and for their ability to influence plant growth.

Insecticides: Fluorinated thiourea derivatives have been noted for their insecticidal properties. nih.gov The mechanism of action for some thiourea-based insecticides involves the disruption of energy metabolism in insects. While specific data on 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea is not extensively documented in publicly available literature, its structural similarity to other biologically active thioureas suggests potential as an insect growth regulator. nih.gov For instance, certain oxopropylthiourea compounds that also contain a fluorophenyl group have shown efficacy against the cotton leafworm, Spodoptera littoralis. nih.gov

Fungicides: Acylthioureas are recognized for their fungicidal capabilities. mdpi.com Novel psoralen derivatives incorporating an acylthiourea moiety have demonstrated significant fungicidal activity against various plant pathogens, including Botrytis cinerea and Cercospora arachidicola. nih.gov The presence of the thiourea group is crucial for this activity, and it is plausible that this compound could serve as a lead compound for the development of new antifungal agents.

Herbicides: The herbicidal potential of thiourea derivatives is also an active area of research. For example, 1-benzoyl-3-(4,6-disubstituted-pyrimidinyl)thioureas have demonstrated excellent herbicidal activity. mdpi.com Studies on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives have shown that these compounds can act as potent peroxidizing herbicides, indicating that the core thiourea structure is amenable to modifications that yield potent herbicidal action. researchgate.net

Plant Growth Regulators: Certain aliphatic and acylthioureas are known to possess plant-growth regulating activities. This suggests that, with appropriate structural modifications, derivatives of this compound could be developed to modulate plant development and growth.

Table 1: Potential Agrochemical Applications of Thiourea Derivatives

| Agrochemical Class | General Thiourea Derivative Activity | Potential Role of this compound |

|---|---|---|

| Insecticides | Disruption of insect metamorphosis and energy metabolism. scispace.com | Potential as an insect growth regulator, leveraging the fluorophenyl group for enhanced activity. nih.gov |

| Fungicides | Efficacy against various plant pathogens like Pyricularia oryzae. mdpi.com | A candidate for developing novel fungicides, with potential broad-spectrum activity. nih.gov |

| Herbicides | Inhibition of essential plant enzymes, leading to plant death. researchgate.net | A lead structure for new herbicides, with selectivity potentially tunable through substitution. |

| Plant Growth Regulators | Modulation of plant growth and development. | A basis for synthesizing new compounds that can enhance crop yield and quality. |

Role as Ligands in Coordination Chemistry and Metal Complex Synthesis

Thiourea and its derivatives are highly versatile ligands in coordination chemistry. This is attributed to the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing them to form stable complexes with a wide array of metal ions. researchgate.net

The sulfur atom of the thiocarbonyl group in this compound can act as a soft donor, readily coordinating to soft metal ions such as Ag(I), Au(I), and Hg(II). The nitrogen atoms, being harder donors, can coordinate to harder metal centers. This dual-donor capability allows the molecule to act as a monodentate ligand through the sulfur atom or as a bridging ligand. In some instances, deprotonation of the nitrogen atoms can lead to the formation of anionic ligands that can form chelate rings with metal ions. researchgate.netmdpi.com

The coordination of thiourea derivatives to metal centers can result in complexes with interesting structural, electronic, and catalytic properties. These metal complexes have found applications in various fields, including catalysis, materials science, and medicine. The specific substituents on the phenyl rings of this compound, namely the fluorine and methoxy (B1213986) groups, can influence the electronic properties of the donor atoms and, consequently, the stability and reactivity of the resulting metal complexes.

Table 2: Coordination Properties of Thiourea Ligands

| Donor Atoms | Typical Coordinated Metals | Potential Coordination Modes for this compound |

|---|---|---|

| Sulfur (Soft) | Ag(I), Au(I), Hg(II), Pd(II), Pt(II) | Monodentate coordination via the sulfur atom. |

| Nitrogen (Hard) | Cu(II), Ni(II), Co(II) | Bridging ligand between two metal centers. |

| Sulfur and Nitrogen | Various transition metals | Bidentate chelation upon deprotonation. |

Use as Chemosensors and Analytical Reagents

The ability of the thiourea functional group to engage in hydrogen bonding and coordinate with metal ions makes it an excellent platform for the design of chemosensors. mdpi.com Urea and thiourea-based compounds are known to form stable complexes with various metal ions and anions, leading to a detectable change in their optical or electrochemical properties. rsc.org

This compound possesses the necessary features to function as a chemosensor. The N-H protons of the thiourea moiety can act as hydrogen bond donors, allowing for the recognition of anions. The sulfur and nitrogen atoms can coordinate with metal cations. The presence of aromatic rings allows for the incorporation of a chromophoric or fluorophoric unit, which can signal the binding event. For instance, a pyrene-linked thiourea has been shown to act as a fluorescent sensor for Cu²⁺ and Hg²⁺ ions. rsc.org

The interaction of this compound with a target analyte could lead to changes in its UV-visible absorption or fluorescence emission spectrum, enabling its use as a colorimetric or fluorescent sensor. The selectivity and sensitivity of the sensor can be tuned by modifying the substituents on the phenyl rings. Furthermore, thiourea derivatives can be used as analytical reagents for the separation and determination of metal ions. annexechem.com

Utility as Precursors and Building Blocks for Heterocyclic Compound Synthesis

Thiourea derivatives are exceptionally useful synthons for the synthesis of a wide variety of heterocyclic compounds. mdpi.com The thiourea moiety can undergo a range of cyclization reactions with different reagents to afford five- and six-membered heterocyclic rings, many of which are of medicinal and industrial importance.

Fluorinated thioureas, in particular, are versatile precursors for fluorine-containing heterocycles such as nih.govresearchgate.net-benzothiazin-4-ones, 1-aryl-2-ethylthio-quinazolin-4-ones, thiazolidines, and 1H-1,2,4-triazoles. nih.gov The reaction of thioureas with α-halocarbonyl compounds is a classical method for the synthesis of 2-aminothiazoles. Condensation with various carbonyl compounds can also lead to the formation of imidazole-2-thiones and 2-(aroylimino)-3-aryl-4-methyl/phenyl-1,3-thiazolines. mdpi.com

Given this established reactivity, this compound can serve as a valuable starting material for the synthesis of a diverse library of novel heterocyclic compounds. The presence of the fluorophenyl and methoxyphenyl groups in the final products could impart desirable biological and material properties.

Table 3: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocycle |

|---|---|

| α-Halocarbonyl compounds | 2-Aminothiazoles |

| Carbonyl compounds with α-hydrogens | Imidazole-2-thiones, 1,3-Thiazolines |

| Dicarbonyl compounds | Pyrimidine-2-thiones |

| Isocyanates/Isothiocyanates | 1,2,4-Triazole derivatives |

Future Directions and Research Challenges

Rational Design and De Novo Synthesis of Novel Thiourea (B124793) Derivatives with Enhanced Selectivity and Potency

A primary future direction lies in the rational design and synthesis of new analogues of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea to enhance biological efficacy. The structural diversity of thiourea derivatives allows for systematic modifications to optimize their properties. nih.gov The nature and position of substituents on the two aromatic rings are critical in determining the compound's activity. analis.com.my

Future research should focus on a structure-activity relationship (SAR)-guided approach. This involves synthesizing a library of derivatives by introducing a variety of functional groups onto the fluorophenyl and methoxyphenyl rings. For instance, incorporating additional electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OH, -CH₃) could modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets. analis.com.my Furthermore, creating derivatives with bulkier substituents may enhance selectivity for specific enzyme or receptor pockets.

Studies on other diaryl thioureas have demonstrated that such modifications can significantly boost anticancer, antimicrobial, and enzyme-inhibitory activities. analis.com.mynih.gov For example, certain substitutions have led to potent inhibitors of kinases like VEGFR-2 and HER2, which are crucial targets in cancer therapy. biointerfaceresearch.com By applying these principles, novel derivatives of this compound can be designed to target specific diseases with greater potency and reduced off-target effects.

Deeper Mechanistic Elucidation for Promising Biological Activities

While numerous thiourea derivatives exhibit significant biological effects, their precise mechanisms of action often remain to be fully elucidated. onepetro.org A critical research challenge is to move beyond preliminary screening and delve into the specific molecular pathways through which this compound and its future analogues exert their effects.

Fluorophenyl thiourea derivatives have already shown potential as antioxidants and inhibitors of key enzymes related to diabetes, such as α-amylase and α-glycosidase. bohrium.comresearcher.life Future investigations should aim to confirm these activities and identify the specific molecular interactions responsible. Techniques such as enzyme kinetics, X-ray crystallography of ligand-protein complexes, and cellular assays can provide detailed insights.

In the context of anticancer activity, research has shown that some thiourea compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, one N,N′-diarylthiourea derivative was found to arrest the cell cycle in the S phase and activate caspase-3 in breast cancer cells. nih.gov Mechanistic studies on this compound should explore similar possibilities, examining its impact on cell signaling pathways, DNA integrity, and the expression of key regulatory proteins. nih.gov

Integration of Advanced Computational Methods into Compound Design and Optimization

The integration of advanced computational methods is essential for accelerating the design and optimization of novel thiourea derivatives. nih.gov In silico techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and density functional theory (DFT) are powerful tools for predicting the biological activity and interaction modes of new compounds before their synthesis. onepetro.orgnih.gov

Molecular docking can be used to simulate the binding of this compound and its virtual derivatives to the active sites of various target proteins, providing insights into binding affinity and orientation. biointerfaceresearch.com 3D-QSAR models can establish a correlation between the structural features of a series of molecules and their biological activity, guiding the design of more potent inhibitors. nih.gov These computational approaches reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. emanresearch.org

Furthermore, computational tools can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to design compounds with better drug-likeness and oral bioavailability from the outset. rsc.org

Exploration of Emerging Non-Biological Applications

Beyond their therapeutic potential, thiourea derivatives possess properties that make them suitable for a range of non-biological applications. researchgate.net A significant area for future exploration is their use in materials science and industrial chemistry.

One of the most well-documented non-biological applications of thiourea compounds is as corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. emerald.comjmaterenvironsci.comemerald.com The presence of sulfur and nitrogen atoms allows these molecules to adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process. jmaterenvironsci.comanalis.com.my Future studies could evaluate the efficacy of this compound as a corrosion inhibitor, potentially leading to its use in industrial settings like oil and gas pipelines. jmaterenvironsci.com

Other potential applications include:

Metal Ion Sensing: The thiourea moiety can act as a ligand, binding to heavy metal ions. This property has been exploited to develop fluorescent sensors for detecting toxic ions like mercury (Hg²⁺) in aqueous solutions. analis.com.mynih.gov

Organocatalysis: Fluorinated bis-thiourea derivatives have been used as organocatalysts in certain chemical reactions. nih.gov

Agriculture: Thiourea derivatives have been investigated for use as herbicides, fungicides, and insect growth regulators. researchgate.netmdpi.com

Screening this compound for these and other industrial applications could open up new avenues for its commercial use.

Addressing Scalability and Sustainable Synthesis Approaches for Research Compounds

A fundamental challenge in advancing the research of any promising compound is the ability to produce it in sufficient quantities through efficient, scalable, and environmentally responsible methods. Traditional synthesis routes for thiourea derivatives, often involving the reaction of an amine with an isothiocyanate, may use hazardous solvents or require harsh conditions. mdpi.comresearchgate.net

Future research must focus on developing scalable and sustainable synthetic protocols for this compound and its derivatives. This aligns with the principles of "green chemistry," which aim to minimize waste, reduce energy consumption, and use less toxic reagents and solvents. bohrium.com

Recent advancements in the synthesis of other thioureas have demonstrated the feasibility of these approaches. nih.gov Promising strategies include:

Using environmentally benign solvents like water or deep eutectic solvents. rsc.orgresearchgate.net

Employing energy-efficient methods such as solar thermal energy or microwave irradiation. nih.govresearchgate.net

Developing one-pot synthesis methods that reduce the number of steps and simplify purification. nih.gov

By optimizing the synthesis, researchers can ensure a reliable and cost-effective supply of the compound for extensive biological and non-biological testing, paving the way for its potential translation from the laboratory to practical applications. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea?

- Methodology : The compound can be synthesized via the reaction of 4-fluorophenyl isothiocyanate with 3-methoxyaniline under reflux conditions in a polar aprotic solvent (e.g., acetone) under nitrogen atmosphere. Post-reaction, the product is precipitated using dilute HCl and recrystallized from methanol (yield ~86%) . Key steps include maintaining anhydrous conditions and monitoring reaction completion via TLC.

Q. Which analytical techniques are most effective for structural characterization of this thiourea derivative?

- Techniques :

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

- NMR spectroscopy : H and C NMR confirm substituent positions, with methoxy protons resonating at ~3.8 ppm and aromatic protons split due to fluorine coupling .

- FT-IR : Strong absorption bands for C=S (~1250 cm) and N–H stretches (~3300 cm) .

Q. What biological activities have been reported for structurally analogous thiourea derivatives?

- Reported Activities : Fluorinated thioureas exhibit antimicrobial, antiviral (e.g., neuraminidase inhibition), and insecticidal properties. For example, derivatives with 3,4,5-trimethoxy groups show potent activity against influenza virus via hydrogen-bonding interactions with enzyme active sites . Methoxy and fluorine substituents enhance bioavailability and target selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of thiourea-based inhibitors?

- Approach :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. For example, electron-withdrawing fluorine groups reduce LUMO energy, enhancing electrophilic character .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., neuraminidase). Docking scores correlate with experimental IC values, guiding substituent modifications for improved affinity .

- Software : Gaussian 09 (DFT), AutoDock Vina (docking), with parameters benchmarked against crystallographic data .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) influence biological activity and stability?

- Structure-Activity Relationship (SAR) :

- Methoxy groups : Enhance solubility and π-π stacking with aromatic enzyme residues. The 3-methoxy position maximizes steric compatibility in hydrophobic pockets .

- Fluorine substituents : Increase metabolic stability and membrane permeability via reduced polar surface area. Para-fluorine minimizes steric hindrance compared to ortho-substitution .

- Experimental Validation : Compare IC values of analogs in enzyme inhibition assays (e.g., neuraminidase) and measure logP values to assess lipophilicity .

Q. What strategies resolve contradictions in reported biological data across studies?

- Critical Analysis :

- Assay Conditions : Variability in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. native) may alter activity. Standardize protocols using WHO guidelines .

- Compound Purity : Verify purity via HPLC (>95%) and characterize by elemental analysis to exclude impurities as confounding factors .

- Structural Analogues : Compare data with closely related derivatives (e.g., 1-(4-chlorophenyl)-3-(3-nitrophenyl)thiourea) to isolate substituent-specific effects .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

- Crystallographic Insights :

- Centrosymmetric dimers formed via N–H⋯S hydrogen bonds enhance thermal stability (melting points >200°C) .

- Methoxy groups at meta positions adopt coplanar orientations with the aromatic ring, optimizing crystal lattice energy, while para-substituents introduce torsional strain (~78.6°) .

- Impact on Solubility : Strong intermolecular forces reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture and oxygen, critical for thiourea stability .

- Computational Parameters : For DFT, employ B3LYP/6-311++G(d,p) basis set; for docking, set grid dimensions to 60 × 60 × 60 Å centered on the enzyme active site .

- Data Reproducibility : Archive raw spectral data (e.g., .cif files for crystallography) in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.